![molecular formula C7H7Br2NO2 B2770653 Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate CAS No. 1198-71-6](/img/structure/B2770653.png)
Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate
Overview
Description
Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate: is a chemical compound with the molecular formula C7H7Br2NO2 and a molecular weight of 296.95 g/mol . This compound is characterized by the presence of two bromine atoms attached to a pyrrole ring, which is further substituted with a methyl group and a carboxylate ester group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate typically involves the bromination of 1-methylpyrrole-2-carboxylate. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions of the pyrrole ring. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, at a controlled temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of 1-methylpyrrole-2-carboxylate.
Oxidation Reactions: The pyrrole ring can undergo oxidation to form different oxidation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution Products: Various substituted pyrrole derivatives.
Reduction Products: 1-methylpyrrole-2-carboxylate.
Oxidation Products: Oxidized pyrrole derivatives.
Scientific Research Applications
Organic Synthesis
Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate serves as an important intermediate in organic synthesis. It is utilized in the development of more complex organic molecules, including pharmaceuticals and agrochemicals.
Research indicates that this compound exhibits potential biological activities. It has been investigated for its antimicrobial properties, particularly against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The presence of bromine atoms is believed to enhance its antibacterial efficacy.
Medicinal Chemistry
This compound is being explored as a lead compound for new therapeutic agents. Its unique structure may allow it to interact with various biological targets, potentially leading to the development of novel drugs.
Material Science
This compound is also used in the production of specialty chemicals and materials, contributing to advancements in various industrial applications.
Antimicrobial Efficacy
A study demonstrated that derivatives of this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism by which these compounds exert their antibacterial effects involves disruption of bacterial cell membranes and interference with essential cellular processes.
Mechanism of Action
The mechanism of action of Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate involves its interaction with specific molecular targets. The bromine atoms on the pyrrole ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The carboxylate ester group can undergo hydrolysis, releasing the active pyrrole derivative that can interact with biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Methyl 4,5-dichloro-1-methylpyrrole-2-carboxylate
- Methyl 4,5-difluoro-1-methylpyrrole-2-carboxylate
- Methyl 4,5-diiodo-1-methylpyrrole-2-carboxylate
Comparison: Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate is unique due to the presence of bromine atoms, which provide specific reactivity and properties compared to other halogenated derivatives. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can influence the compound’s reactivity and interactions with other molecules. This makes this compound particularly useful in applications where specific halogen bonding or steric effects are desired.
Biological Activity
Methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula: C7H6Br2N2O2
Molecular Weight: 293.94 g/mol
CAS Number: 1198-71-6
Antimicrobial Properties
This compound has been studied for its antimicrobial properties, particularly against various bacterial strains. The compound's structure suggests potential interactions with bacterial cell membranes or essential enzymes.
- Minimum Inhibitory Concentration (MIC): Preliminary studies indicate that derivatives of pyrrole compounds exhibit MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . Although specific MIC data for this compound is limited, its structural analogs demonstrate promising antibacterial activity.
Anticancer Activity
Research has also highlighted the anticancer potential of pyrrole derivatives. This compound may inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action: The compound is believed to interfere with cellular processes by binding to specific enzymes or receptors involved in cancer cell growth . For instance, some studies suggest that halogenated pyrroles can inhibit DNA gyrase, an enzyme critical for DNA replication in bacteria and cancer cells .
Study on Antimicrobial Activity
In a comparative study of various pyrrole derivatives, this compound was evaluated alongside other compounds. The results indicated that halogen substitution at the C4 position enhances antibacterial activity. Compounds with similar structural features demonstrated significant activity against Gram-positive bacteria .
Compound Name | MIC (μg/mL) | Target Bacteria |
---|---|---|
This compound | TBD | Staphylococcus aureus |
Pyrrole derivative A | 3.12 | Escherichia coli |
Pyrrole derivative B | 12.5 | Staphylococcus aureus |
Research on Anticancer Activity
A study focusing on the structure-activity relationship (SAR) of pyrrole derivatives found that compounds with bromine substitutions exhibited enhanced cytotoxic effects against various cancer cell lines. This compound could serve as a lead compound for further development due to its structural similarities to effective anticancer agents .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses exist:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.
- Membrane Disruption: Its lipophilic nature allows it to integrate into bacterial membranes, potentially leading to increased permeability and cell death.
- Signal Transduction Interference: By affecting receptor interactions or signaling pathways in cancer cells, the compound may hinder tumor growth and proliferation.
Properties
IUPAC Name |
methyl 4,5-dibromo-1-methylpyrrole-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO2/c1-10-5(7(11)12-2)3-4(8)6(10)9/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOZAUBXQWRZIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=C1Br)Br)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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